molecular formula C15H14N4O2S B2615395 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(4-methoxyphenyl)acetamide CAS No. 307341-00-0

2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(4-methoxyphenyl)acetamide

Cat. No.: B2615395
CAS No.: 307341-00-0
M. Wt: 314.36
InChI Key: DLJRENHWYIZKTE-UHFFFAOYSA-N
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Description

2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(4-methoxyphenyl)acetamide is a heterocyclic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a triazolopyridine core, which is known for its biological activity and versatility in chemical synthesis.

Biochemical Analysis

Biochemical Properties

2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(4-methoxyphenyl)acetamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. Notably, this compound has been shown to inhibit c-Met kinase, an enzyme involved in cell growth and differentiation . The inhibition of c-Met kinase by this compound results in the suppression of cancer cell proliferation. Additionally, it has been observed to interact with DNA, potentially intercalating between DNA strands and affecting replication and transcription processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound induces apoptosis and cell cycle arrest, thereby inhibiting tumor growth . It also modulates cell signaling pathways, including the PI3K/Akt and MAPK pathways, which are critical for cell survival and proliferation . Furthermore, this compound affects gene expression by altering the transcriptional activity of specific genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of c-Met kinase, inhibiting its activity and preventing downstream signaling . This inhibition leads to reduced phosphorylation of key signaling proteins, ultimately resulting in decreased cell proliferation and increased apoptosis . Additionally, the compound’s interaction with DNA suggests a potential mechanism for its effects on gene expression and cell cycle regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, maintaining its activity over extended periods In vitro studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it may induce adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . The compound interacts with cytochrome P450 enzymes, leading to its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic processes facilitate the compound’s excretion from the body and influence its overall bioavailability and pharmacokinetics.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It is likely to interact with specific transporters and binding proteins that facilitate its uptake and distribution . The compound’s lipophilic nature allows it to cross cell membranes and accumulate in specific cellular compartments . Understanding these transport and distribution mechanisms is crucial for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound has been observed to localize in the nucleus, where it interacts with DNA and influences gene expression . Additionally, it may target other organelles, such as mitochondria, affecting cellular metabolism and apoptosis . The presence of specific targeting signals or post-translational modifications may direct the compound to these subcellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(4-methoxyphenyl)acetamide typically involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes under mild conditions. This one-pot synthesis is efficient and operationally simple, providing facile access to the desired triazolopyridine derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that maintain the efficiency and simplicity of laboratory-scale reactions. Optimization of reaction conditions, such as temperature and solvent choice, is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups attached to the triazolopyridine core.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Common in heterocyclic chemistry, substitution reactions can introduce different functional groups to the compound.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions, often involving catalysts or specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(4-methoxyphenyl)acetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(4-methoxyphenyl)acetamide stands out due to its specific structural features that confer unique biological activities, particularly its potential as a kinase inhibitor. This makes it a valuable compound for further research and development in medicinal chemistry.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S/c1-21-12-7-5-11(6-8-12)16-14(20)10-22-15-18-17-13-4-2-3-9-19(13)15/h2-9H,10H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLJRENHWYIZKTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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